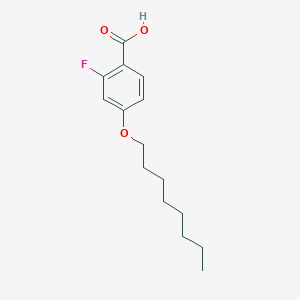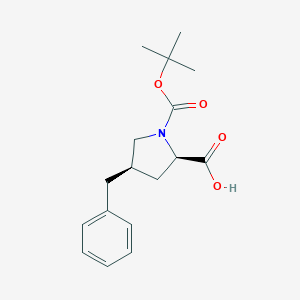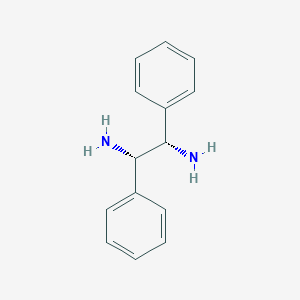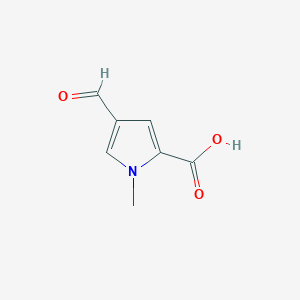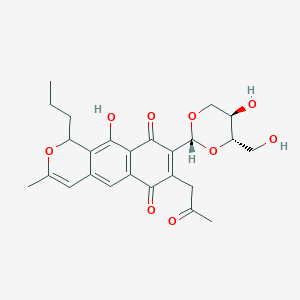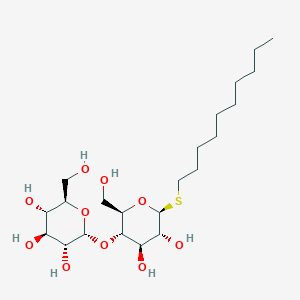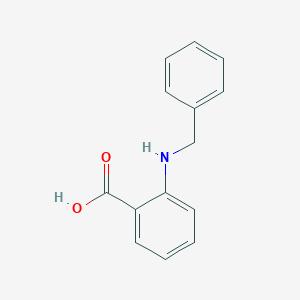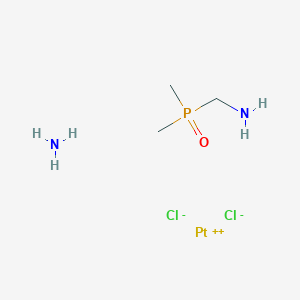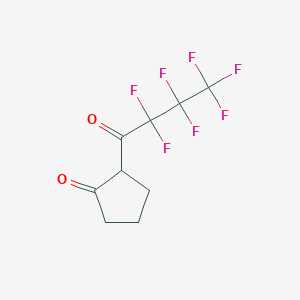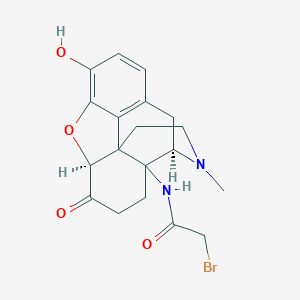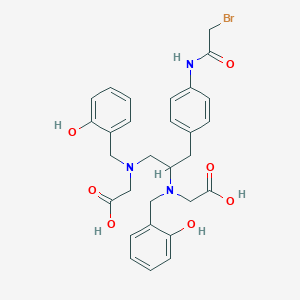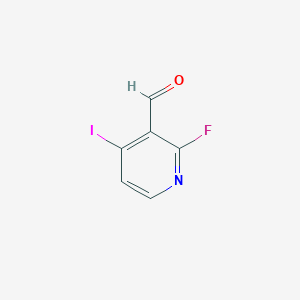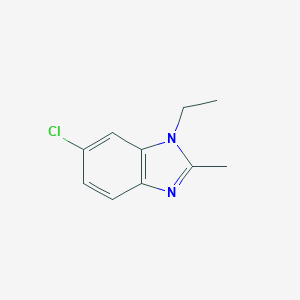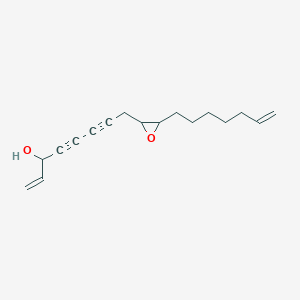
Ginsenoyne A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ginsenoyne A is a natural compound found in Panax ginseng, a medicinal plant that has been used for centuries in traditional Chinese medicine. Ginsenoyne A has gained attention in recent years due to its potential therapeutic benefits in various diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Ginsenoyne A, a constituent of Panax Ginseng, shows promise in the realm of anti-inflammatory research. A study by Shim, Sung, & Lee (2018) focused on Ginsenoyne C, a related compound, which demonstrated the ability to suppress the production of inflammatory mediators. This suggests potential therapeutic applications for inflammation-related conditions.
Cardiovascular Health
Ginsenosides, including Ginsenoyne A, are being studied for their effects on cardiovascular diseases. Research by Lee & Kim (2014) and Kim (2012) indicates that ginseng and its components may benefit heart disease through properties like antioxidation, improving lipid profiles, and influencing ion channels.
Neuroprotection
Ginsenoyne A might have neuroprotective potential. Fernández-Moriano et al. (2017) in their study found that certain ginsenosides exert neuroprotective effects by protecting against oxidative-stress mediated degeneration in a neuronal model (Fernández-Moriano, González-Burgos, Iglesias, Lozano, & Gómez-Serranillos, 2017).
Antioxidant Effects
Ginsenoyne A is also being researched for its antioxidant properties. A study by Li, Ichikawa, Jin, Hofseth, Nagarkatti, Nagarkatti, Windust, & Cui (2010) on American ginseng highlighted the role of Nrf2, a master transcription factor in anti-oxidative defense systems, suggesting the antioxidant potential of ginseng components.
Cancer Research
Ginsenoyne A and related compounds show potential in cancer research. Yang, Seo, Choi, Park, & Lee (2008) identified various polyacetylenes, including Ginsenoyne-A, from ginseng roots that exhibited cytotoxic activity against human cancer cell lines (Yang, Seo, Choi, Park, & Lee, 2008).
Eigenschaften
CAS-Nummer |
139163-34-1 |
|---|---|
Produktname |
Ginsenoyne A |
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |
InChI-Schlüssel |
FTXZFRIHQNXZNH-UHFFFAOYSA-N |
SMILES |
C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
Kanonische SMILES |
C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



